molecular formula C6H8BrN3O B6198518 5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde CAS No. 2680534-28-3

5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B6198518
CAS No.: 2680534-28-3
M. Wt: 218.1
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Description

5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that contains a triazole ring substituted with a bromine atom, an isopropyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an alkyne and an azide. This reaction is usually catalyzed by copper(I) salts under mild conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or under acidic conditions.

Major Products Formed

    Oxidation: 5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-methanol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It can be used in the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, while the bromine atom and aldehyde group can form covalent bonds with nucleophilic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(methyl)-2H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a methyl group instead of an isopropyl group.

    5-chloro-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of a bromine atom.

    2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde: Lacks the bromine atom.

Uniqueness

5-bromo-2-(propan-2-yl)-2H-1,2,3-triazole-4-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the isopropyl group and aldehyde functionality provide additional sites for chemical modification and interaction with biological targets.

Properties

CAS No.

2680534-28-3

Molecular Formula

C6H8BrN3O

Molecular Weight

218.1

Purity

95

Origin of Product

United States

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